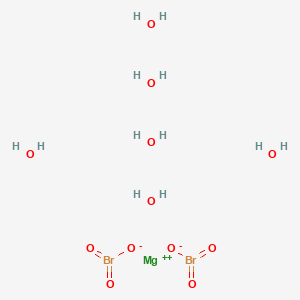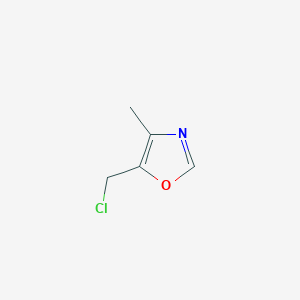![molecular formula C9H16 B1618607 2-Ethylbicyclo[2.2.1]heptane CAS No. 2146-41-0](/img/structure/B1618607.png)
2-Ethylbicyclo[2.2.1]heptane
説明
2-Ethylbicyclo[2.2.1]heptane is an organic compound with the molecular formula C9H16 . It is a derivative of norbornane, also known as bicyclo[2.2.1]heptane . The carbon skeleton of 2-Ethylbicyclo[2.2.1]heptane is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .
Synthesis Analysis
The synthesis of compounds similar to 2-Ethylbicyclo[2.2.1]heptane has been reported in the literature. For instance, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been described .Molecular Structure Analysis
The molecular structure of 2-Ethylbicyclo[2.2.1]heptane consists of a bicyclic framework with an ethyl group attached . The 3D structure of the compound can be viewed using computational chemistry tools .Physical And Chemical Properties Analysis
2-Ethylbicyclo[2.2.1]heptane has a density of 0.9±0.1 g/cm3, a boiling point of 154.1±7.0 °C at 760 mmHg, and a vapor pressure of 4.1±0.1 mmHg at 25°C . It also has a flash point of 30.7±11.7 °C .科学的研究の応用
Polymerization Applications
Ring-opening Polymerization
1-Ethylbicyclo[2.2.1]hept-2-ene, a derivative of 2-Ethylbicyclo[2.2.1]heptane, has been polymerized using metathesis catalysts. The polymers obtained were characterized using 13C NMR spectroscopy, revealing distinct structural features influenced by the ethyl substituent (Hamilton, Ivin, & Rooney, 1988).
Synthesis of Functional Monomers
The synthesis of 2-Acrylamido-7,7-dimethyl-1-sulfomethylbicyclo[2.2.1]heptane demonstrates the application of 2-Ethylbicyclo[2.2.1]heptane derivatives in creating functional monomers for polymers. These monomers contain double bonds, bicyclic structures, and sulfonic acid groups, enabling their use as water-soluble functional monomers (Cha, 2014).
Chemical Analysis and Characterization
Mass Spectrometric Analysis
The decomposition features of methyl-, ethyl-, and dimethylbicyclo[2.2.1]heptanes under electron impact have been studied. This research provides valuable insights into the identification of isomeric forms in the bicyclo[2.2.1]heptane system (Matveeva et al., 1981).
Chemical Shift Studies
The study of 13C chemical shifts in more than fifty bicyclo[2.2.1]heptane derivatives, including ethyl derivatives, has contributed to a better understanding of substituent effects and stereochemical interactions in these compounds (Lippmaa et al., 1976).
Stereochemistry and Molecular Structure
Stereochemistry of Oxidation
The oxidation of 2-thiabicyclo[2.2.1]heptane and the resulting formation of sulfoxide isomers highlight the importance of stereochemistry in the reactions involving bicyclo[2.2.1]heptane derivatives (Johnson et al., 1969).
X-ray Structures of Zinc(II) Complexes
Zinc(II) complexes with camphor-based ethyleneamine derivatives, including 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene, have been synthesized and characterized by X-ray crystallography. These complexes have potential applications in stereoselective polymerization (Cho et al., 2018).
Environmental and Biological Impact
- Toxicity on Bacterial Cells: The toxic effect of 2-ethyl(bicyclo[2.2.1]heptane) on E. coli cells was observed, indicating oxidative stress and DNA damage due to reactive oxygen species formation. This research contributes to the understanding of the environmental and biological impacts of such compounds (Manukhov et al., 2019).
特性
IUPAC Name |
2-ethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-8-5-7-3-4-9(8)6-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMFSGPWYVAINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880828 | |
| Record name | bicyclo[2.2.1]heptane, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbicyclo[2.2.1]heptane | |
CAS RN |
2146-41-0 | |
| Record name | Bicyclo(2.2.1)heptane, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethylnorbornane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bicyclo[2.2.1]heptane, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1618539.png)




